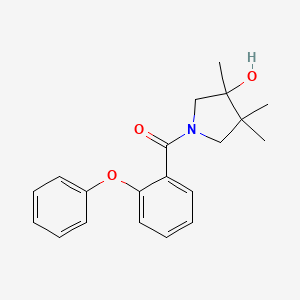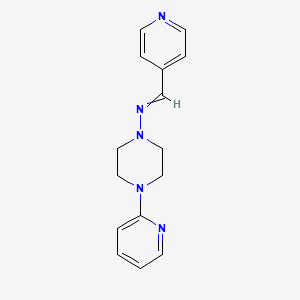![molecular formula C17H19ClN6O B5580527 1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H19ClN6O and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1308869 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2010) describes the synthesis of novel 1,2,4-triazole derivatives, focusing on their antimicrobial activities. These compounds, including various dihydro-3H-1,2,4-triazol-3-one derivatives and Mannich base derivatives, were found to possess good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications Bektaş et al., 2010.
Molecular Interactions and Stability
In a different study, Ahmed et al. (2020) reported the synthesis and characterization of four triazole derivatives with α-ketoester functionality. Through Hirshfeld surface analysis and DFT calculations, the study explored π-hole tetrel bonding interactions, offering insights into the nucleophilic/electrophilic nature of compounds and their influence on interaction energy, which is crucial for understanding molecular stability and interactions in chemical and pharmaceutical research Ahmed et al., 2020.
Molecular Docking and Anti-Cancer Studies
Karayel (2021) conducted a comprehensive analysis of benzimidazole derivatives bearing a 1,2,4-triazole ring, focusing on their anti-cancer properties. The study utilized density functional theory and molecular docking to understand the mechanism behind their anticancer properties, demonstrating the potential of such compounds in cancer treatment through interaction with EGFR inhibitors Karayel, 2021.
Antifungal and Antibacterial Properties
Research by Ouahrouch et al. (2014) on benzimidazole-1,2,3-triazole hybrid molecules revealed their potential in antimicrobial applications. These compounds displayed activity against various bacteria and fungi, including Verticillium dahliae and Fusarium oxysporum, indicating their utility in developing new antimicrobial agents Ouahrouch et al., 2014.
Corrosion Inhibition
A study by Bentiss et al. (2009) explored the use of 1,2,4-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. The research demonstrated high efficiency in corrosion inhibition, suggesting applications in protecting metals from corrosion in industrial settings Bentiss et al., 2009.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O/c1-11(8-23-10-19-9-20-23)17-21-16(12-3-4-12)22-24(17)14-7-13(18)5-6-15(14)25-2/h5-7,9-12H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVWZVNQIVZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C2=NC(=NN2C3=C(C=CC(=C3)Cl)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}quinolin-2(1H)-one](/img/structure/B5580446.png)
![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5580453.png)

![5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5580475.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5580480.png)
![4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5580482.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5580509.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5580516.png)
![9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580518.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5580537.png)
![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)
